1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
Description
1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), also termed 10:0 PG or PG(10:0/10:0), is a synthetic phosphatidylglycerol (PG) lipid with two saturated decanoyl (10-carbon) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. The head group consists of a phospho-(1'-rac-glycerol) moiety, conferring a net negative charge at physiological pH due to its sodium salt counterion . This compound is widely utilized as a standard in lipidomics for quantifying PG species in biological and environmental samples and in synthetic biology for constructing model membranes or liposomes with defined physicochemical properties .
Properties
Molecular Formula |
C26H51NaO10P |
|---|---|
Molecular Weight |
577.6 g/mol |
InChI |
InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/t23?,24-;/m1./s1 |
InChI Key |
AQCBNGRRABOOCX-RETUOTIWSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na] |
Origin of Product |
United States |
Preparation Methods
Regioselective Acylation of Glycerol
The synthesis begins with the regioselective esterification of sn-glycerol to form 1,2-didecanoyl-sn-glycerol. This step typically employs decanoyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) to promote acylation at the sn-1 and sn-2 positions. The reaction is conducted under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 0–25°C for 12–24 hours. Protecting groups, such as trityl or tert-butyldimethylsilyl (TBDMS), are occasionally used to prevent undesired acylation at the sn-3 position.
Key Reaction Conditions:
Phosphorylation at the sn-3 Position
The phosphorylated intermediate is generated by reacting 1,2-didecanoyl-sn-glycerol with phosphoramidite reagents or phosphoryl chloride. A common approach involves using 2-chloro-2-oxo-1,3,2-dioxaphospholane, which selectively reacts with the sn-3 hydroxyl group. Subsequent hydrolysis yields the phosphoric acid derivative, which is then treated with rac-glycerol under acidic conditions (e.g., HCl in dioxane) to form the phospho-(1'-rac-glycerol) moiety.
Optimization Notes:
Sodium Salt Formation
The final step involves neutralizing the phosphoric acid group with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in a methanol/water mixture. The product precipitates upon addition of cold acetone and is purified via recrystallization or dialysis.
Typical Purification Data:
Enzymatic Transphosphatidylation
Phospholipase D-Mediated Synthesis
An alternative method utilizes phospholipase D (PLD) to catalyze the transphosphatidylation of phosphatidylcholine (PC) derivatives with rac-glycerol. For example, 1,2-didecanoyl-sn-glycero-3-phosphocholine is incubated with PLD (e.g., from Streptomyces spp.) in a buffer containing rac-glycerol and Ca²⁺ ions. The enzyme transfers the phosphatidyl group to glycerol, forming the target compound.
Advantages:
-
Higher stereochemical control at the glycerol phosphate group.
Limitations:
-
Requires precursor PC, which must be synthesized separately.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel column chromatography with chloroform/methanol/water (65:25:4, v/v/v) as the eluent. Preparative thin-layer chromatography (TLC) is employed for small-scale batches, with Rf values typically ranging from 0.3–0.4 in the same solvent system.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
| Supplier | Packaging Sizes | Purity | Price Range (USD) |
|---|---|---|---|
| Avanti Polar Lipids | 25 mg – 1 g | >99% (TLC) | $200–$1,500 |
| Sigma-Aldrich | 100 mg – 5 g | 98% (HPLC) | $350–$2,800 |
| Invivochem | 500 mg – 10 g | >98% (NMR) | $420–$3,200 |
Applications in Research
Chemical Reactions Analysis
Types of Reactions
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and decanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phospho group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Glycerol and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Phospho-substituted derivatives.
Scientific Research Applications
Drug Delivery Systems
1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) is extensively used in the formulation of liposomes. These liposomes serve as vehicles for drug delivery, enhancing the bioavailability and stability of therapeutic agents.
Case Study:
In a study by Muñoz et al., the compound was utilized to encapsulate hydrophobic drugs within liposomes, demonstrating improved drug solubility and targeted delivery to cancer cells . The research highlighted the compound's role in forming stable lipid bilayers that protect encapsulated drugs from degradation.
Biochemical Assays
This phospholipid serves as a biochemical reagent in various assays to study lipid dynamics and membrane interactions. Its unique structural properties allow researchers to investigate the behavior of lipid membranes under different conditions.
Data Table: Biochemical Assay Applications
| Application Type | Description |
|---|---|
| Lipid Dynamics | Studying membrane fluidity and permeability |
| Membrane Interactions | Investigating protein-lipid interactions |
| Model Membranes | Creating synthetic membranes for experimental studies |
Biotechnology
In biotechnology, 1,2-didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) is integral for developing biomaterials used in tissue engineering and regenerative medicine.
Case Study:
Research has shown that this compound can be incorporated into scaffolds that support cell adhesion and growth. A study demonstrated its effectiveness in promoting the proliferation of stem cells when used in scaffold designs .
Mechanism of Action
The compound exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and protein function. The phospho group interacts with proteins and other molecules, modulating their activity and interactions. The sodium ion enhances solubility and stability in aqueous environments, facilitating its use in various experimental setups.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphatidylglycerols
Acyl Chain Length and Saturation
The key structural variable among PG analogs is the length and saturation of their acyl chains. Below is a comparative analysis with common PG derivatives:
Key Findings:
- Phase Behavior: Shorter saturated chains (e.g., 10:0 PG) result in lower phase transition temperatures, enhancing membrane fluidity at ambient conditions compared to longer-chain analogs like DPPG .
- Surface Charge: All PG derivatives share a −1 charge at neutral pH, but their packing density and intermolecular interactions vary with chain length. DPPG’s longer chains enable tighter packing, stabilizing liposomes under physiological temperatures .
- Functional Roles: Unsaturated PGs (e.g., DOPG) exhibit superior flexibility and thermophoretic mobility due to cis double bonds, making them ideal for dynamic membrane studies .
Stability and Compatibility
- Chemical Stability: Saturated PGs (10:0, 14:0, 16:0) exhibit superior oxidative stability compared to unsaturated analogs. For example, 10:0 PG remains stable at −20°C for ≥2 years , while DOPG requires argon packaging to prevent peroxidation .
- Solubility: 10:0 PG has higher aqueous solubility than DPPG or DMPG due to shorter hydrophobic tails, simplifying preparation of homogeneous vesicles .
Research Implications and Limitations
- Advantages of 10:0 PG: Its low Tm and solubility make it suitable for rapid membrane reconstitution in in vitro assays. It is also cost-effective for large-scale environmental PG quantification .
- Limitations: Short-chain PGs (e.g., 10:0 PG) form less stable bilayers compared to DPPG, limiting their use in long-term biomedical applications .
Biological Activity
1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly referred to as DDPG, is a phospholipid with significant biological activities. Its structure comprises two decanoyl fatty acid chains linked to a glycerol backbone and a phosphate group, making it a key component in various biological membranes and signaling pathways. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula: C26H50NaO10P
- Molecular Weight: 576.633 g/mol
- CAS Number: 322647-25-6
- Purity: >99%
- Storage Conditions: -20°C
Membrane Structure and Function
DDPG is integral to the formation of lipid bilayers in cellular membranes. Its amphiphilic nature allows it to self-assemble into vesicles, which are crucial for cellular transport and signaling. The compound's hydrophobic tails interact with other lipids, stabilizing membrane integrity and fluidity.
Enzymatic Interactions
Research indicates that DDPG can influence enzyme activities related to lipid metabolism. For instance, it has been shown to affect phosphatidate phosphatase activity, which is vital for the conversion of phosphatidate to diacylglycerol (DAG). This conversion is a key regulatory step in the synthesis of triacylglycerols and phospholipids, impacting energy storage and membrane dynamics .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of DDPG in various cellular models. It was observed that DDPG can modulate pro-inflammatory cytokine production, such as TNF-alpha, in human intestinal epithelial cells (Caco-2). This modulation occurs through the inhibition of MAPK pathways, which are often activated during inflammatory responses .
Case Study 1: Phosphatidate Phosphatase Activity
In a study investigating the role of DDPG in lipid metabolism, researchers found that its presence significantly enhanced the activity of phosphatidate phosphatase in yeast cells. The K_m and V_max values for dioleoyl-phosphatidic acid were reported as 595.4 µM and 104.9 ηkat/mg of protein respectively, indicating a strong affinity for substrate conversion .
Case Study 2: Lipid Bilayer Formation
Another study focused on the ability of DDPG to form stable lipid bilayers under physiological conditions. Using dynamic light scattering and electron microscopy, researchers demonstrated that DDPG forms vesicles with an average diameter of 200-350 nm, suitable for drug delivery applications .
Interaction with Cellular Receptors
DDPG is known to interact with various membrane receptors, influencing cellular signaling pathways. These interactions can lead to alterations in gene expression related to inflammation and lipid metabolism.
Modulation of Lipid Rafts
The compound's incorporation into lipid rafts—microdomains within membranes rich in cholesterol and sphingolipids—has been shown to affect signal transduction processes. This modulation can enhance or inhibit signaling pathways associated with cell growth and differentiation.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for incorporating 1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt into model membrane studies?
- Methodological Answer : When preparing lipid bilayers or liposomes, the acyl chain length (decanoyl, C10) and negatively charged headgroup (phosphatidylglycerol, PG) influence membrane fluidity, phase transition temperature, and electrostatic interactions. Use differential scanning calorimetry (DSC) to determine the phase transition temperature () and fluorescence anisotropy to assess membrane rigidity. For mixed lipid systems, maintain a molar ratio of PG to zwitterionic lipids (e.g., phosphatidylcholine) below 20% to avoid excessive charge repulsion, which destabilizes bilayer formation .
Q. How can researchers characterize the compound’s physical properties relevant to biophysical assays?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures, which typically exceed 195°C for saturated PG analogs .
- Aqueous Solubility : Use dynamic light scattering (DLS) to monitor hydration and dispersion in buffer systems (e.g., PBS, pH 7.4). Sonication or extrusion through 100-nm polycarbonate membranes is often required to achieve unilamellar vesicles .
- Surface Charge : Measure zeta potential to quantify the negative charge density, which correlates with the sodium counterion’s neutralization efficiency .
Advanced Research Questions
Q. How do contradictory data on the compound’s phase behavior in mixed lipid systems arise, and what analytical approaches resolve them?
- Methodological Answer : Discrepancies in phase transition temperatures () often stem from variations in acyl chain packing (e.g., decanoyl vs. longer-chain analogs like palmitoyl [C16]). To reconcile
- Variable-Temperature NMR : Monitor P chemical shift changes to detect lamellar-to-hexagonal phase transitions .
- X-Ray Diffraction : Resolve structural rearrangements in crystalline vs. liquid-crystalline states, particularly in the presence of cholesterol or transmembrane peptides .
- Computational Modeling : Apply molecular dynamics (MD) simulations (e.g., CHARMM36 force field) to predict acyl chain tilt angles and headgroup hydration .
Q. What strategies optimize the compound’s use in studying electrostatic protein-lipid interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize PG-containing liposomes on L1 sensor chips to quantify binding kinetics of cationic proteins (e.g., cytochrome c). Include 1 mM Ca to mimic physiological ion screening effects .
- Isothermal Titration Calorimetry (ITC) : Titrate PG vesicles into protein solutions to measure enthalpy changes () and stoichiometry. Correct for heat of dilution using lipid-free controls .
- Electron Paramagnetic Resonance (EPR) : Label lipid headgroups with spin probes (e.g., TEMPO) to map electrostatic potential gradients near membrane surfaces .
Q. How can researchers address challenges in synthesizing or modifying the compound for radiolabeling or functionalization?
- Methodological Answer :
- Radiolabeling : Incorporate H or C isotopes at the glycerol backbone via enzymatic transphosphatidylation with phospholipase D and radiolabeled alcohols .
- Headgroup Functionalization : Use carbodiimide chemistry to conjugate primary amines (e.g., fluorescent tags) to the phosphate group. Purify via anion-exchange chromatography to remove unreacted reagents .
Key Considerations for Experimental Design
- Storage : Store lyophilized powder at -20°C under argon to prevent oxidation of unsaturated analogs. Reconstitute in degassed buffers to minimize hydrolysis .
- Contamination Risks : Validate lipid purity via thin-layer chromatography (TLC) with a chloroform:methanol:water (65:25:4) solvent system. Hydrolysis products (lysophosphatidylglycerol) appear as secondary spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
